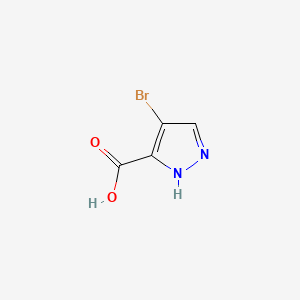

4-bromo-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality 4-bromo-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISOBCMNUJQOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929800 | |

| Record name | 4-Bromo-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13745-17-0 | |

| Record name | 4-Bromo-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-1H-pyrazole-3-carboxylic Acid: A Pivotal Scaffold for Kinase Inhibitor & Agrochemical Synthesis

Topic: CAS number 13745-17-0 (4-Bromo-1H-pyrazole-3-carboxylic acid) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Bromo-1H-pyrazole-3-carboxylic acid (CAS 13745-17-0) is a high-value heterocyclic building block extensively utilized in the design of "privileged scaffold" libraries for drug discovery. Its structural duality—featuring an electrophilic bromine at the C4 position and a nucleophilic/acidic carboxyl group at C3—makes it an ideal starting material for divergent synthesis. It is a critical intermediate in the manufacturing of next-generation fungicides (e.g., Pyraoxystrobin) and a core pharmacophore in the development of ATP-competitive kinase inhibitors (targeting CDK9, JNK3).

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic utility, handling protocols, and supply chain considerations.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The utility of CAS 13745-17-0 stems from its stability under standard laboratory conditions combined with its high reactivity under transition-metal catalysis.

Table 1: Physicochemical Specifications

| Property | Data | Notes |

| Chemical Name | 4-Bromo-1H-pyrazole-3-carboxylic acid | Synonyms: 4-Bromopyrazole-3-carboxylic acid |

| CAS Number | 13745-17-0 | |

| Molecular Formula | C₄H₃BrN₂O₂ | |

| Molecular Weight | 190.98 g/mol | |

| Appearance | White to off-white powder | Can appear light yellow if slightly impure |

| Solubility | DMSO (>20 mg/mL), Methanol | Poorly soluble in water; requires organic co-solvent |

| Melting Point | ~240°C (decomposes) | High thermal stability suitable for reflux |

| pKa | ~3.5 (Carboxylic acid), ~12 (Pyrazole NH) | Amphoteric nature affects extraction pH |

| Storage | 2–8°C (Short term), -20°C (Long term) | Protect from moisture and light |

Synthetic Utility & Mechanism of Action[9][10][11]

The "Privileged Scaffold" Hypothesis

In medicinal chemistry, the pyrazole ring acts as a bioisostere for imidazole and other five-membered heterocycles. It is capable of acting as both a hydrogen bond donor (NH) and acceptor (N), allowing it to bind effectively within the ATP-binding pockets of kinases.

Divergent Synthesis Pathways

CAS 13745-17-0 offers two orthogonal handles for functionalization:

-

C4-Bromine (Electrophile): Prime target for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows the introduction of aryl or heteroaryl groups to access the hydrophobic regions of protein targets.

-

C3-Carboxylic Acid (Nucleophile/Electrophile): Can be coupled with amines to form amides (common in peptidomimetics) or reduced to alcohols/aldehydes for further elaboration.

Figure 1: Divergent Synthetic Workflows for CAS 13745-17-0

Caption: Orthogonal functionalization strategies utilizing the C4-Br and C3-COOH motifs of CAS 13745-17-0.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (General)

Context: This protocol describes the installation of an aryl group at the C4 position, a standard step in synthesizing CDK9 inhibitors.

Reagents:

-

Substrate: 4-Bromo-1H-pyrazole-3-carboxylic acid (1.0 eq)[1]

-

Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05 eq)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Inert Atmosphere: Purge a reaction vessel with nitrogen or argon. Oxygen is the enemy of Pd-catalysis.

-

Dissolution: Dissolve CAS 13745-17-0 and the chosen boronic acid in degassed 1,4-dioxane.

-

Activation: Add the base solution and the Pd catalyst.

-

Reflux: Heat the mixture to 80–100°C for 4–12 hours. Monitor via LC-MS (Expect mass shift: M - Br + Ar).

-

Workup: Cool to RT. Acidify carefully with 1N HCl to precipitate the product (since the starting material is an acid). Filter the solid or extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (MeOH/DCM gradient).

Protocol B: Stock Solution Preparation (Biological Assays)

Context: For researchers screening the raw intermediate or derivatives in cell-based assays.

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid water for stock solutions due to poor solubility and potential pH-dependent precipitation.

-

Concentration: Prepare a 10 mM or 20 mM stock.

-

Calculation: To make 1 mL of 10 mM stock, weigh 1.91 mg of powder.

-

-

Storage: Aliquot into amber vials to prevent freeze-thaw cycles. Store at -20°C.

-

Verification: Verify concentration using UV-Vis spectroscopy if the extinction coefficient is known, or via HPLC peak area integration against a standard.

Biological Significance & Applications[1][2][4][10][11]

While CAS 13745-17-0 is primarily an intermediate, its derivatives exhibit potent biological activities:

-

Kinase Inhibition (Oncology):

-

Target: Cyclin-Dependent Kinase 9 (CDK9).

-

Mechanism: The pyrazole nitrogen interacts with the hinge region of the kinase ATP pocket. The C4-aryl group (installed via Suzuki coupling) occupies the hydrophobic back pocket, conferring selectivity.

-

-

Neuroprotection:

-

Target: c-Jun N-terminal Kinase 3 (JNK3).

-

Utility: Inhibitors derived from this scaffold prevent neuronal apoptosis in models of neurodegenerative diseases.

-

-

Agrochemicals:

Supply Chain & Sourcing

When sourcing this material, purity (specifically the absence of debrominated by-products) is critical for yield consistency in subsequent coupling reactions.

Table 2: Major Suppliers & Specifications

| Supplier | Catalog/Product ID | Purity Grade | Region |

| Santa Cruz Biotechnology | sc-232907 | >98% (HPLC) | USA/Global |

| BLD Pharm | BD16694 | 97%+ | China/Global |

| Ambeed | A136456 | 98% | USA |

| Sigma-Aldrich | (Sourced via vendors) | Reagent Grade | Global |

| Watson International | (Bulk Inquiry) | Industrial (>KG) | Global |

Procurement Tip: For GMP manufacturing, request a Certificate of Analysis (CoA) specifically checking for heavy metal residues if the lot was produced via catalytic methods.

References

-

PubChem. 4-Bromo-1H-pyrazole-3-carboxylic acid (CID 1242246).[3] National Library of Medicine. Retrieved from [Link]

-

Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling.[4] Organic & Biomolecular Chemistry.[5][2][6][7] Retrieved from [Link]

-

National Institutes of Health (PMC). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]

Sources

- 1. caming.com [caming.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 4-bromo-1H-pyrazole-5-carboxylic acid, CasNo.13745-17-0 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 6. scribd.com [scribd.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

exploring the reactivity of the bromine atom in 4-bromo-1H-pyrazole-3-carboxylic acid

Executive Summary

4-bromo-1H-pyrazole-3-carboxylic acid represents a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors and anti-inflammatory agents.[1] Its dual functionality—an acidic handle at C3 and a halogenated electrophile at C4—offers a gateway to high-diversity libraries. However, this molecule presents a distinct challenge: the "Azole Poisoning Effect." The amphoteric nature of the pyrazole core (acidic NH, basic N) and the carboxylic acid moiety can sequester transition metal catalysts, stalling standard cross-coupling workflows.

This guide moves beyond generic "Suzuki conditions" to provide a mechanism-based roadmap for activating the C4-bromine bond. We explore the dichotomy between Direct Functionalization (using specialized ligand systems) and Protection-First Strategies , providing validated protocols for C-C and C-N bond formation.

Structural Analysis & Chemoselectivity

To manipulate the bromine atom, one must first understand the electronic environment that holds it.

The Electronic Push-Pull

The pyrazole ring is electron-rich (π-excessive), making the C4 position naturally nucleophilic. However, the introduction of a bromine atom at C4 and a carboxylic acid at C3 drastically alters this landscape:

-

Inductive Withdrawal: The C3-COOH group exerts a

(inductive withdrawing) effect, pulling electron density away from the ring. -

Result: This lowers the energy of the C-Br bond's

orbital, theoretically facilitating oxidative addition by Palladium(0). -

The Trap: While electronically favorable, the free pyrazole NH and the carboxylate (formed under basic coupling conditions) act as competitive ligands. They bind to the Pd center, displacing phosphine ligands and forming unreactive "Pd-black" or stable bis-azole complexes.

Key Takeaway: Success depends on preventing the substrate from becoming the ligand.

Decision Matrix: The Functionalization Workflow

Before weighing reagents, the chemist must make a strategic decision based on the final target and scale.

Figure 1: Strategic decision tree for functionalizing the C4-Bromine handle. The choice dictates ligand selection.

The Suzuki-Miyaura Protocol (C-C Bond Formation)

The Suzuki coupling is the primary engine for diversifying this scaffold.

Strategy A: The "Protected" Route (Recommended for Scale)

Isolating the reactive centers by masking the acidic protons is the most robust method.

-

Esterification: Convert the C3-COOH to a methyl or ethyl ester.

-

N-Protection: Install a THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group.

-

Why? This prevents the "azole poisoning" described above and increases solubility in organic solvents.

-

-

Coupling: With the protecting groups in place, standard catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ function with high turnover numbers (TON).

Strategy B: Direct Functionalization (Library Synthesis)

For rapid analog generation, protection steps are bottlenecks. Recent advances utilizing Buchwald Precatalysts allow for direct coupling on the free acid.

-

Catalyst: XPhos Pd G2 or G3 . The bulky biaryl phosphine ligand (XPhos) creates a steric shell around the Pd, preventing the pyrazole nitrogen from binding.

-

Base: K₃PO₄ (Potassium Phosphate Tribasic).

-

Stoichiometry: You must use at least 3.5 equivalents .

-

Math: 1 eq for the COOH, 1 eq for the NH, 1 eq for the Boronic Acid activation, 0.5 eq excess.

-

-

Solvent: 1,4-Dioxane : Water (4:1). The water is critical to solubilize the inorganic base and the carboxylate salt.

Comparative Data: Catalyst Performance

| Catalyst System | Substrate State | Yield (Ar-B(OH)2) | Notes |

| Pd(PPh₃)₄ / Na₂CO₃ | Unprotected | < 15% | Catalyst poisoning observed (Pd black). |

| Pd(dppf)Cl₂ / K₂CO₃ | Methyl Ester | 65-75% | Good standard; requires esterification. |

| XPhos Pd G2 / K₃PO₄ | Unprotected | 82-91% | Best for direct functionalization. |

| Pd(dtbpf)Cl₂ | Unprotected | 78% | Excellent for sterically hindered boronic acids. |

The C-N Bond Challenge (Buchwald-Hartwig)

Installing amines at C4 is significantly harder than carbon coupling due to the electron-rich nature of the pyrazole ring, which resists reductive elimination of the amine.

The "Ullmann" Alternative

While Palladium struggles with unprotected pyrazoles in amination reactions, Copper often succeeds.

-

Mechanism: Radical-nucleophilic aromatic substitution (SRN1) or oxidative addition to Cu(I).

-

Protocol: CuI (10 mol%) , L-Proline (20 mol%) , K₂CO₃, DMSO, 110°C.

-

Advantage: Copper coordinates well with nitrogen heterocycles without "dying" the way Palladium does.

The Palladium Solution

If Pd is required (e.g., for complex amines), use tBuBrettPhos Pd G3 . This ligand is specifically designed to facilitate the difficult reductive elimination step in electron-rich heteroaryl halides.

Detailed Experimental Protocols

Protocol 1: Direct Suzuki Coupling (Unprotected)

Objective: Coupling 4-bromo-1H-pyrazole-3-carboxylic acid with Phenylboronic acid.

-

Setup: To a microwave vial equipped with a magnetic stir bar, add:

-

4-bromo-1H-pyrazole-3-carboxylic acid (191 mg, 1.0 mmol).

-

Phenylboronic acid (183 mg, 1.5 mmol).

-

XPhos Pd G2 (16 mg, 0.02 mmol, 2 mol%).

-

K₃PO₄ (742 mg, 3.5 mmol).

-

-

Solvent: Add 1,4-Dioxane (4 mL) and deionized water (1 mL).

-

Degassing: Seal the vial and sparge with Argon gas for 5 minutes. Crucial: Oxygen kills the active monomeric Pd species.

-

Reaction: Heat to 100°C for 2 hours (conventional heating) or 120°C for 30 mins (microwave).

-

Workup: Acidify to pH 3 with 1N HCl (careful: CO₂ evolution). Extract with EtOAc (3x). The product will be in the organic layer.

Protocol 2: Protection (Esterification + SEM)

Objective: Preparing the scaffold for large-scale manufacturing.

-

Esterification: Reflux starting material in MeOH with catalytic H₂SO₄ for 12h. Evaporate to dryness. Yields Methyl 4-bromo-1H-pyrazole-3-carboxylate.

-

SEM Protection:

-

Dissolve ester in dry THF. Cool to 0°C.[2]

-

Add NaH (1.2 eq, 60% dispersion). Stir 30 min.

-

Add SEM-Cl (1.1 eq) dropwise.

-

Warm to RT and stir 2h. Quench with water.

-

-

Result: This protected bromide can now be stored and coupled using cheaper catalysts (e.g., Pd(PPh₃)₄) in anhydrous toluene.

Mechanistic Visualization: The Catalytic Cycle

Understanding why specific ligands are chosen requires visualizing the cycle.

Figure 2: The Suzuki Catalytic Cycle. The red path indicates the "Off-Cycle Trap" where the unprotected pyrazole coordinates to Pd, arresting the reaction. Bulky ligands (XPhos) prevent this diversion.

References

-

Vertex AI Search. (2025). Medicinal Chemistry Applications of 4-Bromo-1H-pyrazole-3-carboxylic acid. Smolecule.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1242246, 4-Bromo-1H-pyrazole-3-carboxylic acid. PubChem.[3]

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Pd-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[4] (Contextual grounding for XPhos usage).

-

Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature.

-

MDPI. (2024). Facile Synthesis of Pyrazine Derivatives and Heterocycle Reactivity. (Context for amide coupling on similar scaffolds).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-1H-pyrazole-3-carboxylic Acid

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of Downstream Processing for CAS 13745-17-0

Executive Summary & Molecule Profile

Welcome to the technical support hub for 4-bromo-1H-pyrazole-3-carboxylic acid . As a core scaffold in kinase inhibitor development (e.g., pyrazolo[4,3-b]pyridines), the purity of this intermediate is critical for subsequent coupling reactions.

This guide addresses the specific physicochemical challenges of this molecule: its amphoteric nature, high melting point, and tendency to "oil out" in the presence of dipolar aprotic solvents.

Physicochemical Snapshot

| Property | Value | Implication for Purification |

| CAS | 13745-17-0 | Verification Standard |

| MW | 190.98 g/mol | -- |

| pKa (COOH) | ~2.63 (Predicted) | CPP: pH < 2.0 required for full precipitation. |

| Melting Point | 211–213°C | High thermal stability; amenable to hot recrystallization. |

| Solubility | DMSO, DMF, Basic H₂O | Poor in non-polar solvents (Hexane, DCM). |

Primary Purification Workflow: Acid-Base Precipitation

The "Gold Standard" Method Best for: Removing non-acidic impurities and bulk purification of crude material synthesized via bromination in acetic acid.

The Scientific Logic

This molecule possesses a carboxylic acid motif (

Step-by-Step Protocol

-

Dissolution: Suspend the crude solid in 10% aqueous NaOH (approx. 5–10 volumes). Stir until fully dissolved.

-

Checkpoint: If solids remain, these are likely non-acidic impurities or inorganic salts.

-

-

Clarification: Filter the alkaline solution through a Celite pad to remove insoluble particulates.

-

Optional: If the solution is dark brown (bromine oxidation), treat with activated charcoal (5% w/w) for 30 mins at 50°C before filtering.

-

-

Precipitation: Cool the filtrate to 0–5°C. Slowly add 6N HCl dropwise with vigorous stirring.

-

Target: Adjust pH to ~1.0.

-

-

Isolation: A white to off-white precipitate should form. Stir for 30 mins to allow crystal growth (Ostwald ripening).

-

Wash: Filter the solid and wash with cold water (2x) followed by a small amount of cold hexanes to remove surface moisture.

-

Drying: Dry in a vacuum oven at 50°C overnight.

Workflow Visualization

Figure 1: Acid-Base purification logic flow.[1] By leveraging the pKa (~2.6), we selectively solubilize and then precipitate the target molecule, leaving non-acidic contaminants behind.

Secondary Purification: Recrystallization

The "Polishing" Method Best for: High-purity requirements (>98%) or removing trace colored impurities.

Solvent Selection Matrix

| Solvent System | Suitability | Notes |

| Water | ⭐⭐⭐ (Excellent) | Dissolve in boiling water; crystallizes upon cooling. Green chemistry compliant. |

| Ethanol/Water (1:1) | ⭐⭐ (Good) | Use if solubility in pure water is too low. |

| Acetic Acid | ⭐⭐ (Specific) | Good for removing inorganic salts, but harder to dry (high BP). |

| DMF/DMSO | ⚠️ (Avoid) | Risk of Oiling Out. Hard to remove; leads to gum formation. |

Protocol (Aqueous Recrystallization)

-

Suspend the solid in distilled water (approx. 10–15 mL/g).

-

Heat to reflux (100°C). If not fully soluble, add small aliquots of Ethanol until clear.

-

Critical Step: Allow the solution to cool to room temperature slowly (wrap flask in foil/towel). Rapid cooling traps impurities.

-

Once room temp is reached, move to an ice bath for 1 hour.

-

Filter and wash with ice-cold water.

Troubleshooting Guide & FAQs

Logic Tree: Solving Common Issues

Figure 2: Diagnostic logic for common isolation failures.

Frequently Asked Questions

Q: My product came out as a sticky orange gum instead of a solid. What happened? A: This "oiling out" is classically caused by residual high-boiling solvents (like DMF or Acetic Acid) preventing crystal lattice formation.

-

Fix: Decant the supernatant. Add n-Hexane or Diethyl Ether to the gum and scratch the side of the flask with a glass rod vigorously. This mechanical agitation coupled with the anti-solvent usually induces solidification.

Q: Can I use Carbon Tetrachloride (

Q: The solid is persistently yellow even after recrystallization.

A: This indicates trace free bromine (

-

Fix: Wash the solid with a dilute aqueous solution of Sodium Bisulfite (

) or Sodium Thiosulfate. This reduces colored

Q: What is the expected yield for the synthesis/purification? A: Literature precedents suggest yields of 85–90% when brominating pyrazole-3-carboxylic acid in acetic acid. If your purification yield is <60%, check the pH of your mother liquor—you may be losing product due to incomplete precipitation.

References

-

ChemicalBook. (2025).[2] 4-Bromo-1H-pyrazole-3-carboxylic acid Properties and Synthesis.Link

-

PubChem. (2025).[1][3] Compound Summary: 4-Bromo-1H-pyrazole-3-carboxylic acid (CID 1242246).[3] National Library of Medicine. Link

-

Google Patents. (2011). Method for purifying pyrazoles (WO2011076194A1).Link

-

ResearchGate. (2017). Discussion: How to get solid 4-Br pyrazolate from oily liquid?Link

Sources

Technical Support Center: Scale-Up Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic Acid

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Process Optimization, Safety, and Troubleshooting for Scale-Up[1]

Executive Summary & Route Selection

User Query: What is the most robust synthetic route for scaling 4-bromo-1H-pyrazole-3-carboxylic acid from gram to kilogram scale?

Scientist Response: For scale-up, we strongly recommend Direct Bromination of 1H-pyrazole-3-carboxylic acid in Acetic Acid (Route A) or Aqueous Bromination (Route B).[1] Avoid routes involving N-bromosuccinimide (NBS) in Dimethylformamide (DMF) due to severe thermal hazards.[1]

Recommended Route: Bromination in Acetic Acid

This route offers the best balance of solubility, reaction rate control, and product isolation.[1]

-

Reaction: 1H-pyrazole-3-carboxylic acid + Br₂

4-bromo-1H-pyrazole-3-carboxylic acid + HBr[1] -

Mechanism: Electrophilic aromatic substitution.[1] The pyrazole ring is electron-rich, and the 4-position is the most nucleophilic site, ensuring high regioselectivity.[1]

-

Yield Target: >85% isolated yield.

-

Purity Target: >98% (HPLC).

Standard Operating Procedure (SOP) – Scale-Up Protocol

User Query: Can you provide a step-by-step protocol that minimizes chromatography?

Scientist Response: The following protocol utilizes an Acid-Base Workup to purify the compound, eliminating the need for silica gel chromatography, which is impractical at kilogram scale.

Materials:

-

Substrate: 1H-pyrazole-3-carboxylic acid (1.0 equiv)

-

Reagent: Bromine (Br₂) (1.05 – 1.1 equiv) OR NBS (1.05 equiv)[1]

-

Solvent: Glacial Acetic Acid (5-7 volumes)

-

Quench: 10% Aqueous Sodium Bisulfite (

)

Workflow Diagram (Graphviz):

Caption: Figure 1.[1][2] Optimized process flow for the bromination and non-chromatographic purification of 4-bromo-1H-pyrazole-3-carboxylic acid.

Step-by-Step Protocol:

-

Charge: Add 1H-pyrazole-3-carboxylic acid to the reactor containing glacial acetic acid. Stir to obtain a suspension or partial solution.

-

Addition: Slowly add Bromine (Br₂) dropwise over 1-2 hours.

-

Critical Control: Maintain internal temperature

C. The reaction is exothermic.

-

-

Reaction: Stir at room temperature for 18–24 hours.

-

Quench: Pour the mixture into ice-water (10 volumes). If the solution remains orange/red, add 10%

solution until the color fades to yellow/white.[1] -

Purification (The "Self-Validating" Step):

-

Suspend the crude solid in 10% NaOH (aq).[1] The product (carboxylic acid) will dissolve as the sodium salt.[1]

-

Filter this alkaline solution to remove any insoluble impurities (e.g., polysubstituted byproducts or tars).[1]

-

Acidify the filtrate with HCl to pH 2-3. The pure product will precipitate as a white solid.

-

-

Drying: Dry in a vacuum oven at 50°C.

Troubleshooting Guide (FAQ)

Category: Reaction Issues

Q: My reaction mixture turned into a black tar. What happened?

-

Diagnosis: Thermal runaway or localized overheating.[1]

-

Root Cause: Bromination is highly exothermic.[1] If Br₂ is added too quickly without adequate cooling, the temperature spikes, leading to decomposition or polymerization.[1]

-

Solution:

Q: I see a significant impurity at RRT 1.2 on HPLC. What is it?

-

Diagnosis: Over-bromination.[1]

-

Root Cause: Excess bromine (>1.2 equiv) or high temperatures can lead to N-bromination or poly-bromination (though rare on the pyrazole ring itself due to deactivation).[1]

-

Solution:

-

Strictly limit Br₂ stoichiometry to 1.05 equiv.

-

The Acid-Base Workup (Step 6 above) often removes neutral over-brominated side products if they are not acidic.[1]

-

Category: Safety & Scale-Up[1]

Q: Can I use NBS in DMF instead of Bromine?

-

Scientist Warning: NO. Do not scale this up.

-

Reasoning: While common in academic papers, the combination of NBS (a strong oxidant) and DMF (a polar aprotic solvent) can lead to uncontrollable thermal runaways at temperatures as low as 50-60°C. There have been documented explosions with this specific combination upon scale-up.[1]

-

Alternative: If you must use NBS (to avoid handling liquid Br₂), use Acetonitrile or Water as the solvent.[1]

Q: The filtration is extremely slow. How do I fix this?

-

Diagnosis: Small particle size ("fines").[1]

-

Solution:

-

Digestion: After acidification in the purification step, heat the slurry to 60°C for 1-2 hours, then cool slowly to room temperature. This "Ostwald ripening" allows larger crystals to grow at the expense of fines, significantly improving filtration speed.[1]

-

Analytical Controls

User Query: How do I validate the purity of the final material?

Scientist Response: Use the following Reverse-Phase HPLC method.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-15 min: 5% |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Retention Times | Starting Material (~4.5 min); Product (~7.2 min) |

Safety Decision Matrix

User Query: How do I choose the safest reagent for my facility?

Caption: Figure 2.[1] Safety decision tree for reagent selection. Note the explicit prohibition of NBS/DMF for large-scale operations.[1]

References

-

Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid (Acetic Acid Route)

-

Safety of NBS/DMF on Scale

-

Purification & Recrystallization

-

Compound Data & Safety

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. imperfectpharmacy.shop [imperfectpharmacy.shop]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Technical Support Center: Pyrazole Bromination Regioselectivity

Topic: Solvent Effects on the Regioselectivity of Pyrazole Bromination Content Type: Technical Support Center Guide

Welcome to the Advanced Synthesis Support Hub. This guide addresses the critical role of solvent selection in controlling the regiochemistry of pyrazole bromination. Unlike simple carbocycles, pyrazoles possess multiple reactive sites (N1, C3, C4, C5) whose reactivity is heavily modulated by the solvent's polarity, proticity, and coordinating ability.

🔬 Part 1: The Core Directive – Regioselectivity & Solvent Classes

Q1: What is the "Default" Regioselectivity for Pyrazole Bromination?

A: Under standard Electrophilic Aromatic Substitution (SEAr) conditions, bromination occurs almost exclusively at the C4 position .[1]

-

Mechanism: The pyrazole ring is electron-rich.[2] The pyrrole-like nitrogen (N1) donates electron density, activating the ring.[2] The pyridine-like nitrogen (N2) withdraws density but also directs the electrophile. The C4 position is the most electron-rich and kinetically favored site for electrophilic attack (SEAr).

-

Solvent Role: In standard aprotic solvents (DCM, MeCN), this C4-selectivity is maintained. Changing the solvent to a protic medium (Water, Acetic Acid) generally affects the rate and yield but rarely overrides the intrinsic electronic bias toward C4 unless specific blocking groups are present.

Q2: Can I switch regioselectivity to C5 using only solvent?

A: No, not via a standard SEAr mechanism. You cannot simply switch from DCM to Methanol to get C5-bromide. To access the C5-bromo isomer, you must switch the reaction mechanism entirely from Electrophilic Substitution (SEAr) to Directed Lithiation , where solvent choice (THF vs. Ether) becomes the critical control parameter.

Q3: Solvent Selection Matrix

Use this table to select the correct solvent system for your target regioisomer.

| Target Position | Primary Mechanism | Recommended Solvent | Key Reagents | Technical Note |

| C4 (Standard) | SEAr | DCM or MeCN | NBS or Br₂ | Standard kinetic product. DCM is preferred for solubility; MeCN for faster rates. |

| C4 (Green) | SEAr | Water | NBS or KBr/Oxone | "On-water" conditions often accelerate reaction due to hydrophobic effects. |

| C5 (Direct) | Lithiation (DoM) | THF (Anhydrous) | n-BuLi / t-BuLi, then Br source | Requires N-protecting group (e.g., SEM, THP). THF coordinates Li, stabilizing the C5-lithio species. |

| C3 (Specific) | Oxidative Halogenation | Water | KBr + PIDA | Specialized condition for fused systems (e.g., pyrazolo[1,5-a]pyrimidines). |

🛠 Part 2: Troubleshooting & Optimization Scenarios

Scenario A: "I need the C5-bromide, but I keep getting C4-bromide."

Diagnosis: You are likely using NBS or Br₂ in an electrophilic solvent system (DCM, DMF, AcOH). The Fix: You must abandon SEAr and use Lithiation-Trapping .

-

Protect N1: Ensure N1 is substituted (e.g., Methyl, SEM, THP). Free NH protons will quench the base.

-

Solvent Switch: Use anhydrous THF .

-

Why: THF coordinates to the Lithium cation, breaking up alkyllithium aggregates and making the base more reactive (kinetic acidity). The C5 proton is the most acidic ring proton (pKa ~35-40) due to the inductive effect of the adjacent N2.

-

-

Protocol:

-

Cool THF solution of N-protected pyrazole to -78°C.

-

Add n-BuLi (1.1 equiv). Stir 30-60 min (generates C5-Li species).

-

Quench with electrophilic bromine source (e.g., CBr₄ or Br₂).

-

Scenario B: "The reaction is too slow in DCM."

Diagnosis: The pyrazole ring might be deactivated (e.g., electron-withdrawing groups at C3/C5) or the intermediate is poorly soluble. The Fix:

-

Switch to Acetonitrile (MeCN): Higher dielectric constant stabilizes the polar transition state (Wheland intermediate), often accelerating SEAr.

-

Use Acetic Acid (AcOH): If using Br₂, AcOH acts as a catalyst by polarizing the Br-Br bond.

-

Catalysis: Add a Lewis Acid or a catalyst like Gallocyanine (0.04 equiv) in MeCN, which has been shown to catalyze NBS bromination efficiently under mild conditions.

Scenario C: "I am getting polybromination (C4 + C3/C5 mixtures)."

Diagnosis: Over-reaction due to high reagent concentration or activating solvent effects. The Fix:

-

Avoid DMSO: DMSO can act as an activator for NBS, potentially increasing reactivity too much and leading to side reactions.

-

Stoichiometry Control: Use exactly 1.0-1.05 equiv of NBS.

-

Solvent: Switch to Water (suspension). The product (monobromide) is often less soluble than the starting material in water, precipitating out and preventing further reaction (polybromination).

🧪 Part 3: Detailed Experimental Protocols

Protocol 1: Standard C4-Bromination (SEAr)

Best for: General synthesis of 4-bromopyrazoles.

-

Preparation: Dissolve substrate (1.0 equiv) in DCM (0.1 M concentration).

-

Note: If "Green" chemistry is required, substitute DCM with Water (heterogeneous slurry).

-

-

Addition: Cool to 0°C. Add NBS (1.05 equiv) portion-wise over 15 minutes.

-

Why: Controls the exotherm and concentration of active brominating species.

-

-

Reaction: Warm to Room Temperature (RT) and stir.

-

DCM Time: 2–6 hours.

-

Water Time: 1–4 hours (often faster due to "on-water" catalysis).

-

-

Workup:

Protocol 2: C5-Regioselective Bromination (Lithiation)

Best for: Accessing the "anti-electronic" C5 position.

-

Preparation: Flame-dry glassware. Dissolve N-protected pyrazole (1.0 equiv) in anhydrous THF under Argon/Nitrogen.

-

Lithiation: Cool to -78°C (Dry ice/acetone bath).

-

Deprotonation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.

-

Critical: Maintain temp < -70°C to avoid scrambling. Stir for 45 mins.

-

-

Bromination: Add 1,2-dibromo-1,1,2,2-tetrafluoroethane or CBr₄ (1.2 equiv) dissolved in THF dropwise.

-

Quench: Stir 30 mins at -78°C, then warm to 0°C and quench with sat. NH₄Cl.

📊 Part 4: Visualizing the Logic

Diagram 1: Regioselectivity Decision Tree

This flowchart guides you to the correct solvent/method based on your target position.

Caption: Decision matrix for selecting solvent and mechanism based on the desired bromination site.

Diagram 2: Solvent Influence on Mechanism

Visualizing why THF is required for C5-lithiation versus DCM for C4-SEAr.

Caption: Mechanistic divergence: DCM supports the ionic SEAr pathway (C4), while THF stabilizes the lithiated intermediate (C5).

📚 References

-

Organic Chemistry Portal. (2018).[5] Pyrazole Synthesis and Functionalization. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments. Retrieved from [Link]

-

Journal of Organic Chemistry. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides. ACS Publications. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

-

SciELO México. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]

Validation & Comparative

assessing the stability of 4-bromo-1H-pyrazole-3-carboxylic acid under various reaction conditions

Topic: Assessing the Stability of 4-Bromo-1H-pyrazole-3-carboxylic Acid Under Various Reaction Conditions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-1H-pyrazole-3-carboxylic acid is a critical scaffold in the synthesis of kinase inhibitors and anti-inflammatory agents. Its dual functionality—an electrophilic bromine handle and a nucleophilic/acidic pyrazole core—presents unique stability challenges. While generally robust, this compound exhibits specific sensitivities to thermal decarboxylation and pH-dependent tautomerism that differ significantly from its N-methylated or non-halogenated analogs.

This guide objectively compares the stability profile of 4-bromo-1H-pyrazole-3-carboxylic acid against common alternatives, providing actionable experimental protocols to validate its integrity in drug discovery workflows.

Chemical Profile & Critical Stability Factors

To accurately assess stability, one must first understand the molecular drivers of degradation.

Compound Identity:

-

pKa (Predicted): ~2.6 (COOH), ~14 (NH)

2.1 The Decarboxylation Risk (Thermal Stability)

The primary degradation pathway for pyrazole-3-carboxylic acids is thermal decarboxylation. Unlike benzoic acids, the pyrazole ring facilitates a zwitterionic transition state that lowers the activation energy for CO₂ loss.

-

Mechanism: The proton on the pyrazole nitrogen can transfer to the carboxylate oxygen, promoting the loss of CO₂ to form 4-bromo-pyrazole.

-

Impact of Bromine: The electron-withdrawing nature of the C4-bromine atom slightly stabilizes the carboxylate anion, making the 4-bromo variant more resistant to decarboxylation than the non-substituted parent, but it remains a risk at temperatures >180°C.

2.2 Tautomeric Equilibrium (Solution Stability)

In solution, the 1H-pyrazole moiety exists in equilibrium between the 1H- and 2H-tautomers. This complicates NMR analysis and can lead to regioselectivity issues during N-alkylation, effectively "degrading" the material into unwanted regioisomers if not carefully controlled.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 4-bromo-1H-pyrazole-3-carboxylic acid with its two most common alternatives: the N-protected (methylated) version and the non-brominated parent.

Table 1: Comparative Stability & Reactivity Profile

| Feature | 4-Bromo-1H-pyrazole-3-COOH (Subject) | 4-Bromo-1-methyl-pyrazole-3-COOH (Alternative A) | 1H-Pyrazole-3-COOH (Alternative B) |

| Thermal Stability (T_dec) | High (~210°C).[7] Stable under standard reflux. | Highest (>220°C). No acidic NH to facilitate proton transfer. | Moderate (~200°C). Lacks Br stabilization. |

| Solution Stability (pH 7) | Variable. Exists as anion; risk of N-H exchange. | High. No tautomerism possible. | Variable. Rapid tautomeric exchange. |

| Regioselectivity Risk | High. N1 vs N2 alkylation competition. | None. Position 1 is blocked. | High. |

| Solubility (Organic) | Moderate (Polar). Often requires DMSO/MeOH. | Good. Methyl group disrupts H-bond network. | Poor. Strong intermolecular H-bonding.[2] |

| Primary Use Case | Late-stage diversification (Suzuki/Amide coupling). | Early-stage building block (Fixed regiochemistry). | Scaffold generation (needs functionalization). |

Verdict: Use the 1-methyl alternative if regiochemistry is fixed. Use the 1H-subject only if the free NH is required for binding interactions or subsequent substitution, but be aware of the tighter thermal limits.

Visualizing Degradation Pathways

Understanding the mechanism is key to designing the stress test. The diagram below illustrates the thermal decarboxylation pathway and the tautomeric shift that defines its solution behavior.

Figure 1: Thermal decarboxylation mechanism (red) and solution-phase tautomeric equilibrium (green).

Experimental Protocols for Stability Assessment

Do not rely on generic data. Validate the stability of your specific batch using these self-validating protocols.

Protocol A: Thermal Stress Testing (Solid State)

Objective: Determine the safe operating temperature for reactions (e.g., melt reactions or high-temp couplings).

-

Preparation: Weigh 50 mg of 4-bromo-1H-pyrazole-3-carboxylic acid into three separate crimp-sealed HPLC vials.

-

Stress Conditions:

-

Vial A: Control (Room Temperature).

-

Vial B: 100°C for 24 hours (Oven).

-

Vial C: 150°C for 4 hours (Heating block).

-

-

Analysis:

-

Dissolve contents in 10 mL MeOH:H2O (50:50).

-

Analyze via HPLC-UV (254 nm).

-

Pass Criteria: >99.0% peak area retention relative to Vial A.

-

Fail Indicator: Appearance of a new peak at longer retention time (4-bromopyrazole, less polar due to loss of COOH).

-

Protocol B: Forced Degradation (Solution State)

Objective: Assess stability under acidic/basic conditions common in workups.

-

Stock Solution: Prepare a 1 mg/mL solution in Acetonitrile/Water (1:1).

-

Conditions:

-

Acid Stress: Add 1N HCl (1:1 v/v). Heat at 60°C for 4 hours.

-

Base Stress: Add 1N NaOH (1:1 v/v). Heat at 60°C for 4 hours.

-

Oxidative Stress: Add 3% H₂O₂. Stir at RT for 24 hours.

-

-

Neutralization: Quench acid/base samples to pH 7 before analysis.

-

Analysis: LC-MS is required here to identify hydrolysis products or bromine loss (dehalogenation).

-

Note: The bromine-carbon bond is generally stable to acid/base but susceptible to Pd-catalyzed dehalogenation if trace metals are present.

-

Protocol C: Regiochemical Stability Check

Objective: Confirm the integrity of the N-H position during reactions.

-

Method: ¹H NMR in DMSO-d6.[5]

-

Key Signal: Look for the broad singlet of the carboxylic acid (~12-13 ppm) and the pyrazole NH (~13-14 ppm). Disappearance or sharpening of the NH signal coupled with a shift in the C5-H proton indicates potential contamination or salt formation.

Stability Testing Workflow

Use this decision tree to determine if the material is suitable for your specific application.

Figure 2: Decision tree for assessing batch suitability based on reaction conditions.

References

-

PubChem. (2025).[1][3] 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2.[1][4][5] National Library of Medicine. [Link]

- European Patent Office. (2013). Procedure for the decarboxylation of 3,5-bis(haloalkyl)

-

International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). European Medicines Agency.[8] [Link]

Sources

- 1. 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 3. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-1H-pyrazole-3-carboxylic acid | CAS 13745-17-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS#: 13745-17-0 [chemicalbook.com]

- 6. 4-Bromo-1H-pyrazole-3-carboxylic acid | [frontierspecialtychemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

Safety Operating Guide

4-bromo-1H-pyrazole-3-carboxylic acid proper disposal procedures

Executive Directive: The "Halogen Rule"

Stop and Read: The presence of the bromine atom on the pyrazole ring (C₄H₃BrN₂O₂) dictates the entire disposal strategy for this compound.

Unlike standard organic acids (e.g., acetic or benzoic acid), 4-bromo-1H-pyrazole-3-carboxylic acid must be segregated into the Halogenated Waste stream. Failure to segregate this compound from non-halogenated solvents/solids can result in regulatory fines (RCRA) and damage to incinerators not equipped with scrubbers to handle hydrogen bromide (HBr) or brominated dioxins.

Chemical Profile & Hazard Identification

Before handling waste, verify the material identity to ensure this protocol applies.

| Parameter | Data | Relevance to Disposal |

| Chemical Name | 4-Bromo-1H-pyrazole-3-carboxylic acid | Target Analyte |

| CAS Number | 23088-23-5 (Common) / 13745-17-0 | Identifier for Waste Manifest |

| Molecular Formula | C₄H₃BrN₂O₂ | Bromine (Br) content requires halogenated stream |

| Physical State | Solid (White to off-white powder) | Dust control required during transfer |

| Acidity (pKa) | ~3.5 (Estimated) | Corrosive to metal; incompatible with bases |

| GHS Hazards | H315 (Skin), H319 (Eye), H335 (Resp) | PPE: Nitrile gloves, safety glasses, fume hood |

Critical Waste Segregation Logic

Effective disposal relies on preventing cross-contamination. Use the following logic to categorize your waste.

The Segregation Imperative

-

DO NOT mix with Non-Halogenated Solvents (e.g., Acetone, Methanol, Hexane) unless the entire container is relabeled as "Halogenated."

-

DO NOT mix with Oxidizers (e.g., Nitric Acid, Peroxides). Brominated compounds can react violently with strong oxidizers, potentially releasing toxic bromine gas (Br₂).

-

DO NOT dispose of down the drain. This compound is toxic to aquatic life and persistent.[1]

Compatibility Matrix

| Waste Stream | Compatibility | Risk / Consequence |

| Halogenated Organics | Compatible | Safe for co-disposal (e.g., DCM, Chloroform). |

| Non-Halogenated Organics | Technically Compatible | Logistical Error: Contaminates the cheaper non-halogenated stream, forcing the entire volume to be treated as halogenated (expensive). |

| Aqueous Basic Solutions | Incompatible | Exothermic neutralization. Do not mix in closed waste containers. |

| Strong Oxidizers | Incompatible | Fire/Explosion hazard. Toxic gas evolution. |

Disposal Decision Workflow

The following diagram illustrates the operational decision tree for disposing of 4-bromo-1H-pyrazole-3-carboxylic acid in various experimental states.

Figure 1: Decision tree for the segregation and disposal of brominated organic acid waste. Note the critical diversion of non-halogenated solutions into the halogenated waste stream.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired shelf stock, weighing boat residues, or failed solid-phase reactions.

-

Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant lid (Teflon-lined preferred).

-

Transfer:

-

Perform transfer inside a chemical fume hood to capture dust.

-

Use a disposable spatula. Do not attempt to wash and reuse the spatula; dispose of it in the same container to prevent cross-contamination.

-

-

Labeling:

-

Closure: Screw the lid tight. Wipe the exterior with a damp paper towel (dispose of the towel in the solid waste) to ensure no residue remains on the bottle surface.

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Eluents)

Use this for mother liquors, flash chromatography fractions, or reaction mixtures.

-

Assessment: Determine the primary solvent.

-

If Halogenated (DCM, Chloroform): Proceed directly to the Halogenated Carboy.

-

If Non-Halogenated (Methanol, Ethyl Acetate): You must downgrade this waste. It cannot go into the "Flammable Non-Halogenated" can. It must be moved to the "Halogenated" stream.

-

-

pH Check (Aqueous mixtures only):

-

If the waste is an aqueous acidic solution, do not neutralize it in the waste container. The heat of neutralization can pressurize the vessel.

-

Collect it as "Acidic Aqueous Waste with Halogens" (check local EHS guidelines; some facilities require separate collection for aqueous vs. organic halogenated waste).

-

-

Transfer:

-

Pour into the appropriate carboy using a funnel.

-

Leave at least 10% headspace in the container to allow for expansion.

-

Secondary Containment: Ensure the carboy is sitting in a tray capable of holding 110% of the container's volume.

-

Protocol C: Spill Contingency (Immediate Action)

-

Dry Spill (Powder):

-

Isolate the area. Wear N95 or respirator if dust is visible.

-

Do not dry sweep (creates dust). Cover with a wet paper towel or use a HEPA vacuum designated for chemical cleanup.

-

Scoop the wet material/debris into the Solid Halogenated Waste container.

-

Wash the surface with soap and water; collect rinsate as liquid halogenated waste.

-

-

Wet Spill (Solution):

-

Cover with an inert absorbent (Vermiculite or commercial spill pads). Do not use sawdust (combustible).

-

Scoop absorbed material into a wide-mouth jar.

-

Label as "Debris contaminated with Brominated Organic Acid."

-

Regulatory Context (RCRA)

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA) regulations.

-

Waste Classification: While 4-bromo-1H-pyrazole-3-carboxylic acid is not explicitly "P-listed" or "U-listed" (acutely hazardous), it is regulated as Characteristic Waste if it exhibits toxicity, or more commonly, as part of the F-listed stream if spent halogenated solvents are involved in the process [1].

-

Halogen Threshold: EPA guidelines and most incineration facilities set a threshold (often 1,000 ppm) for total halogens. Any waste exceeding this must be treated in a hazardous waste incinerator capable of scrubbing acid gases (HBr, HCl) to prevent the release of pollutants and the formation of brominated dioxins [2].

References

-

U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Overview. [Link]

-

National Institutes of Health (NIH) - PubChem. (2023). 4-Bromo-1H-pyrazole-3-carboxylic acid (Compound Summary).[2][4] PubChem CID 1242246.[3] [Link]

Sources

- 1. Bromine contamination and risk management in terrestrial and aquatic ecosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. watson-int.com [watson-int.com]

- 3. 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-1H-pyrazole-3-carboxylic acid | [frontierspecialtychemicals.com]

A Comprehensive Guide to the Safe Handling of 4-bromo-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-bromo-1H-pyrazole-3-carboxylic acid (CAS No. 13745-17-0). As a Senior Application Scientist, the following procedures are based on a synthesis of regulatory guidelines and best laboratory practices to ensure a safe and compliant research environment. Our commitment is to empower you with the knowledge to manage chemical hazards effectively, thereby fostering a culture of safety and scientific excellence.

Understanding the Hazard Profile

4-bromo-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

These classifications underscore the importance of a multi-layered approach to personal protection to prevent exposure through dermal contact, inhalation, and ingestion.

Core Directive: Personal Protective Equipment (PPE)

A robust PPE strategy is fundamental to mitigating the risks associated with 4-bromo-1H-pyrazole-3-carboxylic acid. The following table summarizes the required PPE, with detailed explanations of the causality behind each recommendation.

| PPE Component | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing. | Protects against accidental splashes that can cause serious eye irritation[2][3]. The addition of a face shield provides a broader barrier of protection for the entire face. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber) must be worn. Double gloving is recommended for enhanced protection. | Prevents skin irritation and absorption of the chemical, which can be harmful in contact with skin[4][5]. Gloves must be inspected before use and disposed of properly after handling the compound[6][7]. |

| Body Protection | A lab coat or chemical-resistant apron should be worn at all times. For tasks with a higher risk of exposure, impervious clothing is recommended. | Minimizes the risk of skin contact with the solid compound or solutions containing it[2][3]. |

| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. For larger quantities, or if dust formation is likely, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) is required. In cases where exposure limits may be exceeded, a full-face respirator should be used. | Prevents the inhalation of airborne particles, which can cause respiratory irritation[2][8]. The choice of respirator depends on the scale of the operation and the potential for aerosolization. |

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow is designed to provide a clear, procedural guide for handling 4-bromo-1H-pyrazole-3-carboxylic acid from receipt to disposal.

Caption: A logical workflow for the safe handling of 4-bromo-1H-pyrazole-3-carboxylic acid.

Step 1: Pre-Handling Preparation

-

Review the Safety Data Sheet (SDS): Before any handling, thoroughly read and understand the SDS for 4-bromo-1H-pyrazole-3-carboxylic acid.

-

Ensure Proper Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure[4].

-

Assemble all Necessary PPE: Have all required PPE readily available and inspect it for any damage before use.

Step 2: Handling the Chemical

-

Don PPE: Put on your lab coat, followed by safety goggles, and then gloves. If a respirator is required, ensure it is properly fitted.

-

Weighing and Transfer: When weighing the solid, do so in the fume hood on a disposable weigh boat to contain any spills. Avoid creating dust.

-

In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Step 3: Post-Handling and Cleanup

-

Decontamination: Clean all surfaces that may have come into contact with the chemical using an appropriate solvent and then soap and water.

-

Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection. Wash hands thoroughly after removing all PPE.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of 4-bromo-1H-pyrazole-3-carboxylic acid and its containers is crucial to prevent environmental contamination and accidental exposure.

-

Chemical Waste:

-

Contaminated Materials:

-

All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.

-

Contaminated labware should be decontaminated before being washed for reuse.

-

-

Container Disposal:

Adherence to these protocols is not merely a matter of compliance but a commitment to the safety of yourself, your colleagues, and the broader community. By integrating these practices into your daily laboratory operations, you contribute to a robust culture of safety and scientific integrity.

References

-

4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246 - PubChem. (n.d.). Retrieved from [Link]

-

HAZARDOUS CHEMICAL USED IN ANIMALS - Campus Operations. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013 - PubChem. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97% - Cole-Parmer. (2005, October 3). Retrieved from [Link]

Sources

- 1. 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. campusoperations.temple.edu [campusoperations.temple.edu]

- 6. acrospharma.co.kr [acrospharma.co.kr]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.